molecular formula C20H21N3O4 B11302759 N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Cat. No.: B11302759
M. Wt: 367.4 g/mol
InChI Key: MTCOFUFXQXKJGX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is a synthetic organic compound It is characterized by its complex structure, which includes an ethoxyphenyl group, a benzimidazole moiety, and a dioxino ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dioxino Ring: The dioxino ring can be introduced through a cyclization reaction involving a suitable diol and an aldehyde or ketone.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with an acylating agent such as acetic anhydride or an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or dioxino rings.

    Reduction: Reduced forms of the benzimidazole or dioxino rings.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxyphenyl group.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

    Materials Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

    Biology: Investigation of its interactions with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide
  • N-(4-fluorophenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(2-methyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O4/c1-3-25-15-6-4-14(5-7-15)22-20(24)12-23-13(2)21-16-10-18-19(11-17(16)23)27-9-8-26-18/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,24)

InChI Key

MTCOFUFXQXKJGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC4=C(C=C32)OCCO4)C

Origin of Product

United States

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